molecular formula C6H11N5O B012914 Atrazine-desethyl-2-hydroxy CAS No. 19988-24-0

Atrazine-desethyl-2-hydroxy

Cat. No. B012914
CAS RN: 19988-24-0
M. Wt: 169.19 g/mol
InChI Key: GCKLGRUZDXSATG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Atrazine-desethyl-2-hydroxy involves the metabolism of atrazine by various biological and chemical processes. For instance, the white rot fungus Pleurotus pulmonarius can metabolize atrazine, producing dealkylated metabolites including desethylatrazine and a novel metabolite identified as 2-chloro-4-ethylamino-6-(1-hydroxyisopropyl)amino-1,3,5-triazine, confirmed by chemical synthesis comparisons with the fungally produced metabolite (Masaphy et al., 1993).

Molecular Structure Analysis

The molecular structure of this compound has been characterized through various spectroscopic methods. Gas chromatography-mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance analysis have played crucial roles in identifying the structure of this atrazine degradation product (Masaphy et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving this compound primarily include its formation through atrazine degradation. The hydroxylation and dealkylation processes, influenced by factors such as the presence of humic acids, sunlight exposure, and pH, significantly affect the conversion rate of atrazine to its hydroxy analogs (Prosen & Zupančič-Kralj, 2005).

Physical Properties Analysis

The physical properties of this compound, such as solubility in water and organic solvents, boiling and melting points, and vapor pressure, are determined by its molecular structure and functional groups. These properties are essential for understanding its environmental mobility and persistence.

Chemical Properties Analysis

The chemical properties, including reactivity towards other substances, stability under various environmental conditions, and degradation pathways, are pivotal for assessing the environmental impact of this compound. Studies have shown that atrazine and its degradation products, including hydroxy analogs, undergo further transformations through hydrolysis, photolysis, and oxidation processes, influenced by environmental factors (Prosen & Zupančič-Kralj, 2005).

Scientific Research Applications

  • Toxicological Studies and Environmental Exposure

    A study by Kuklenyik et al. (2012) utilized 2D-HPLC with tandem mass spectrometry to measure atrazine and its metabolites in urine. This method aids in toxicological studies, occupational exposure assessments, and environmental exposure studies (Kuklenyik et al., 2012).

  • Effect on Carp Hepatocytes

    Research by Sanderson et al. (2001) found that atrazine-desethyl and atrazine-desisopropyl induced aromatase activity in male carp hepatocytes, although they did not stimulate estrogen receptor-mediated vitellogenin production (Sanderson et al., 2001).

  • Phytoremediation and Exogenous DNA Integration

    Wang et al. (2005) demonstrated that transgenic plants expressing a modified bacterial atrazine chlorohydrolase gene could effectively dechlorinate and detoxify atrazine in soils and water, presenting benefits for phytoremediation (Wang et al., 2005).

  • Effects on Early Life Stages of Fish

    A study by Velíšek et al. (2016) showed that early life stages of common carp exhibited reduced antioxidant enzyme activity and liver steatosis when exposed to terbuthylazine-desethyl, atrazine 2-hydroxy, and their combination (Velíšek et al., 2016).

  • Plant Detoxifying Systems

    Edwards and Owen (1989) found that atrazine is detoxified by N-desethylation in wheat and potato cells, highlighting the substrate specificity of plant detoxifying systems (Edwards & Owen, 1989).

  • Water Analysis Methods

    Tena et al. (1997) developed a method for the simultaneous determination of atrazine and its degradation product desethylatrazin-2-hydroxy in ground waters, overcoming the challenge of interfering substances (Tena et al., 1997).

  • Photolytic MW-UV Process for Atrazine Degradation

    Moreira et al. (2016) evaluated the efficiency of the photolytic MW-UV process in degrading atrazine, reducing its toxicity, and producing hydroxy derivatives (Moreira et al., 2016).

  • Influence on Human Health

    Namulanda et al. (2017) found a link between in utero exposure to atrazine analytes and an increased risk of early menarche in girls (Namulanda et al., 2017).

Mechanism of Action

Target of Action

Atrazine-desethyl-2-hydroxy (DEHA) is a metabolite of the herbicide atrazine Atrazine, the parent compound, is known to affect photosynthesis in plants

Mode of Action

It is known that DEHA can undergo pH-dependent tautomerization , which means it can exist in different forms depending on the pH of the environment This could potentially affect its interaction with its targets

Biochemical Pathways

It is known that deha is a degradation product of atrazine . Atrazine is known to inhibit photosynthesis in plants , so it is possible that DEHA may also interact with this pathway. More research is needed to confirm this and identify other affected pathways.

Result of Action

Atrazine is known to be an endocrine disruptor , so it is possible that DEHA may have similar effects. More research is needed to confirm this and identify other effects of DEHA’s action.

Action Environment

The action of DEHA can be influenced by environmental factors such as pH For example, the structure of DEHA can change depending on the pH of the environment, which could potentially affect its activity

Biochemical Analysis

Biochemical Properties

Atrazine-desethyl-2-hydroxy plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves changes in the structure of this compound under different pH values .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

6-amino-4-(propan-2-ylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-3(2)8-5-9-4(7)10-6(12)11-5/h3H,1-2H3,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKLGRUZDXSATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173802
Record name 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19988-24-0
Record name 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019988240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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